molecular formula C7H13ClO2 B010351 Ethyl 3-chloro-2,2-dimethylpropanoate CAS No. 106315-37-1

Ethyl 3-chloro-2,2-dimethylpropanoate

Cat. No. B010351
M. Wt: 164.63 g/mol
InChI Key: NEVHNBRNUWSFSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-chloro-2,2-dimethylpropanoate and related compounds often involves multi-step chemical processes. For example, a method for synthesizing chrysanthemate derivatives involves ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate as a key intermediate, obtained by the addition of carbon tetrachloride to ethyl 3,3-dimethyl-4-pentenoate, prepared via condensation and Claisen rearrangement (Nakada et al., 1979). Another approach utilizes ethyl 2-(2-chloroethyl)acrylate, a versatile α-cyclopropylester cation synthon, for efficient synthesis of functionalized cyclopropane esters through Michael addition-induced cyclization reactions (Lachia et al., 2011).

Molecular Structure Analysis

Investigations into the molecular structure of ethyl 3-chloro-2,2-dimethylpropanoate derivatives often employ spectroscopic and quantum chemical studies. For instance, X-ray crystallographic analysis has revealed insights into the structural characteristics of related compounds, providing a basis for understanding their physical and chemical behaviors (Gupta et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-chloro-2,2-dimethylpropanoate derivatives are diverse, including esterification, cyclization, and Michael addition. These reactions underline the compound's utility in organic synthesis, enabling the creation of various functionalized molecules (Matsui et al., 1986).

Physical Properties Analysis

The physical properties of ethyl 3-chloro-2,2-dimethylpropanoate, such as melting point, boiling point, and solubility, are crucial for its application in material science and chemical engineering. These properties are determined by its molecular structure and contribute to its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular geometry. Studies on related compounds have demonstrated how molecular structure impacts chemical reactivity, with applications in synthesizing novel materials and biological active compounds (Devi & Awasthi, 2022).

Future Directions

Remember to handle this compound with proper safety precautions and consult relevant literature for detailed protocols and procedures .

properties

IUPAC Name

ethyl 3-chloro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVHNBRNUWSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301962
Record name ethyl 3-chloro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2,2-dimethylpropanoate

CAS RN

106315-37-1
Record name ethyl 3-chloro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-2,2-dimethylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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